
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
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Overview
Description
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be achieved through several synthetic routes. One common method involves the condensation of aniline and acetophenone, followed by cyclization using a zeolite catalyst . Another approach includes the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 5,6,7,8-tetrahydroquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride . Compared to these, 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has unique substituents that enhance its biological activity and stability. This makes it a valuable compound for further research and development.
Biological Activity
2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS Number: 10205-57-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
The compound features a tetrahydroquinoline core with a phenyl group and a carbothioamide functional group, which may contribute to its biological activities.
2. Antioxidant Activity
Tetrahydroquinoline derivatives are known for their antioxidant properties. The presence of the phenyl group may enhance electron donation capabilities, thereby neutralizing free radicals. This property is crucial in mitigating oxidative stress-related diseases.
3. Cytotoxic Effects
In vitro studies have shown that certain tetrahydroquinoline derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds with similar structures have been observed to inhibit cell proliferation and induce apoptosis in glioma cells through various mechanisms including the inhibition of the AKT/mTOR pathway . While specific data on this compound is scarce, its analogs indicate a potential for similar effects.
The biological activities of tetrahydroquinoline derivatives are often attributed to their ability to modulate various signaling pathways:
- Inhibition of Pro-inflammatory Cytokines : By downregulating cytokine production such as TNF-alpha and IL-6.
- Antioxidant Mechanisms : Through scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Studies and Research Findings
Properties
CAS No. |
56717-30-7 |
---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C17H18N2S/c1-11-10-15(12-6-3-2-4-7-12)13-8-5-9-14(17(18)20)16(13)19-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H2,18,20) |
InChI Key |
MDCWNIQJTPGYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=N1)C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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